2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is a chemical compound characterized by its unique structure and properties. It is classified as an organic compound and is notable for its potential applications in various scientific fields. The compound has a molecular formula of and a molecular weight of approximately 255.25 g/mol. The systematic name according to IUPAC nomenclature is methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, and it has a CAS number of 6639-62-9 .
The synthesis of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate can be achieved through several methods, primarily involving the reaction of benzothiophene derivatives with acetic anhydride in the presence of oxidizing agents. The general approach includes:
The molecular structure of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate can be represented using various chemical notations:
COC(=O)CN1C(=O)c2ccccc2S1(=O)=O
This notation indicates the arrangement of atoms within the molecule, highlighting functional groups such as the acetate and dioxido moieties.
InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3
The InChI representation provides a standardized way to encode the molecular structure for databases and computational analysis.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism by which 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate exerts its effects can be complex and varies based on its application. In biological systems, it may interact with specific enzymes or receptors due to its structural features:
Quantitative data on its efficacy in these roles would require further experimental validation through pharmacological studies .
The physical properties of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate include:
Chemical properties include:
The potential applications of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate span various scientific fields:
CAS No.: 132147-69-4
CAS No.: 16382-06-2
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 68143-83-9
CAS No.: